molecular formula C22H16Br2O2 B14275002 Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]- CAS No. 163301-93-7

Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-

Cat. No.: B14275002
CAS No.: 163301-93-7
M. Wt: 472.2 g/mol
InChI Key: STGDRUXCMGMECR-UHFFFAOYSA-N
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Description

Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-] is an organic compound with the molecular formula C15H12Br2O It is a derivative of benzophenone, where the phenyl groups are substituted with bromomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-] typically involves the bromination of benzophenone derivatives. One common method is the bromination of 1,3-diphenylmethanone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-] undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted benzophenone derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Scientific Research Applications

Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-] has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-] involves its reactivity at the bromomethyl and carbonyl groups. The bromomethyl groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The carbonyl group can participate in redox reactions, influencing the compound’s chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-] is unique due to the presence of two bromomethyl groups, which significantly enhance its reactivity and potential for further functionalization compared to its analogs .

Properties

CAS No.

163301-93-7

Molecular Formula

C22H16Br2O2

Molecular Weight

472.2 g/mol

IUPAC Name

[3-[4-(bromomethyl)benzoyl]phenyl]-[4-(bromomethyl)phenyl]methanone

InChI

InChI=1S/C22H16Br2O2/c23-13-15-4-8-17(9-5-15)21(25)19-2-1-3-20(12-19)22(26)18-10-6-16(14-24)7-11-18/h1-12H,13-14H2

InChI Key

STGDRUXCMGMECR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CBr)C(=O)C3=CC=C(C=C3)CBr

Origin of Product

United States

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